molecular formula C19H24N2O B2524526 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline CAS No. 2176125-20-3

4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline

Cat. No.: B2524526
CAS No.: 2176125-20-3
M. Wt: 296.414
InChI Key: XRWLJZNBVXIFJN-UHFFFAOYSA-N
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Description

4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline (CAS: 2176125-20-3) is a bicyclic tertiary amine derivative featuring a cyclopropane-fused azabicyclo[3.2.1]octane core. Its molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.4 g/mol . The structure includes a dimethylaniline group linked via a carbonyl bridge to the bicyclic system, as represented by the SMILES notation: CN(C)c1ccc(C(=O)N2C3CCC2CC(=C2CC2)C3)cc1 . This compound is marketed by Life Chemicals in high-purity grades (≥90%) with prices ranging from $54.0 (1 mg) to $208.0 (75 mg) as of 2023 .

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)16-7-5-14(6-8-16)19(22)21-17-9-10-18(21)12-15(11-17)13-3-4-13/h5-8,17-18H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLJZNBVXIFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through stereoselective transformations, often starting from acyclic starting materials that contain the necessary stereochemical information .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure with a carbonyl group and a dimethylaniline moiety, which contributes to its unique chemical reactivity and biological properties. The molecular formula is C19H20N2OC_{19}H_{20}N_{2}O with a molecular weight of approximately 292.4 g/mol.

Drug Development

The 8-azabicyclo[3.2.1]octane scaffold is a key structure in many tropane alkaloids, which exhibit significant pharmacological activities, including analgesic, anticholinergic, and psychoactive effects. Research has shown that derivatives of this scaffold can lead to the development of new therapeutic agents targeting various conditions such as:

  • Neurological Disorders : Compounds with this structure have been investigated for their potential in treating disorders like Parkinson's disease and schizophrenia due to their interaction with neurotransmitter systems.
  • Pain Management : The analgesic properties of tropane derivatives make them candidates for developing new pain relief medications.

Enantioselective Synthesis

Recent studies have focused on the enantioselective synthesis of compounds containing the 8-azabicyclo[3.2.1]octane core. Various methodologies have been developed to achieve high stereoselectivity during the synthesis process, which is crucial for the biological activity of these compounds. For instance, researchers have utilized asymmetric transformations to construct this bicyclic framework from simpler precursors, enhancing the efficiency and specificity of drug synthesis .

In Vitro and In Vivo Studies

Research has demonstrated that compounds derived from 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline exhibit various biological activities:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.
  • Antimicrobial Properties : Studies indicate that certain compounds possess antimicrobial effects against various bacterial strains, highlighting their potential as new antibiotics.

Case Study: Synthesis and Evaluation of Anticancer Activity

A study published in a peer-reviewed journal detailed the synthesis of several analogs based on the this compound framework. The synthesized compounds were evaluated for their anticancer properties against multiple cancer cell lines, revealing that some analogs exhibited significant cytotoxic effects compared to standard chemotherapeutics .

Case Study: Neuropharmacological Effects

Another research effort focused on evaluating the neuropharmacological effects of this compound class in animal models of neurodegenerative diseases. The results indicated that certain derivatives could improve cognitive function and reduce symptoms associated with neurodegeneration, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (BK49910)

  • Molecular Formula : C₁₉H₂₀N₂O
  • Molecular Weight : 292.37 g/mol
  • Key Differences : Replaces the dimethylaniline group with an indole moiety. The indole’s aromaticity may enhance π-π stacking interactions in biological systems compared to the dimethylaniline’s electron-donating methyl groups .

3-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

  • Molecular Formula : C₁₉H₂₀N₂O
  • Molecular Weight : 292.37 g/mol

8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

  • Molecular Formula: C₁₇H₁₈ClNO
  • Molecular Weight : 287.8 g/mol
  • Key Differences : A 4-chlorobenzoyl group replaces the carbonyl-linked dimethylaniline. The electron-withdrawing chlorine atom could modulate reactivity and binding affinity .

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

  • Molecular Formula: C₁₉H₂₀F₃NO
  • Molecular Weight : 335.4 g/mol

Functional Analogues with Modified Substituents

8-N-(2-Ethylmorpholinyl)-8-azabicyclo[3.2.1]octane-3-propionanilide

  • Molecular Formula : C₂₂H₃₃N₃O₂
  • Molecular Weight : 371.52 g/mol
  • Key Differences : Features a propionanilide side chain and a morpholinyl group, which may influence solubility and pharmacokinetic properties .

3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

  • Molecular Formula : C₂₀H₂₃N₃O₄
  • Molecular Weight : 371.4 g/mol
  • Key Differences : Includes a dioxopyrrolidinyl group and an ethoxyphenyl substituent, likely enhancing hydrogen-bonding capacity .

Biological Activity

4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline is a compound that belongs to the class of bicyclic alkaloids, specifically characterized by its unique bicyclic structure containing a nitrogen atom. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2OC_{19}H_{24}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a cyclopropylidene group and an 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities, including analgesic and anticholinergic effects.

Biological Activities

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, largely influenced by their specific substituents and interactions with biological targets. Below are some key findings regarding the biological activity of this compound:

1. Nematicidal Activity

A related compound, 8-(4-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, demonstrated notable nematicidal activity against root-knot nematodes (Meloidogyne incognita). The inhibition rates were reported as follows:

  • In vitro test: 84% at 160 mg/L
  • Test tube test: 60% at 20 mg/L .

This suggests that similar compounds may exhibit comparable effects, positioning this compound as a candidate for further investigation in agricultural applications.

2. Central Nervous System Activity

Compounds based on the 8-azabicyclo[3.2.1]octane framework have been documented for their central nervous system activity, particularly in the context of tropane alkaloids . This raises the potential for therapeutic applications targeting neurological disorders.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. The bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity and leading to various biological effects depending on the targets involved .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps starting from readily available precursors, often utilizing enantioselective construction methods .

Research Applications

The compound has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Its unique structure makes it valuable for studying molecular interactions.
  • Industrial Applications: It can be used in producing specialty chemicals with unique properties .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Tropane AlkaloidsBasic bicyclic structureKnown for CNS activity
Cyclopropylidene DerivativesContains cyclopropylidene groupUnique reactivity and stability

This compound is distinguished by its combination of structural elements that impart distinct chemical and biological properties compared to other similar compounds.

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